5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine
Description
5-[(4-Fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 4-fluorobenzyl group at position 5 and a methyl group at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-15-9(13-14-10(15)12)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCGHPRCOKFCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1N)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine typically involves the reaction of 4-fluorobenzyl chloride with 4-methyl-4H-1,2,4-triazol-3-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
| Compound Name | Substituents (Positions) | Molecular Formula | Key Properties/Applications | References |
|---|---|---|---|---|
| Target compound | 4-methyl, 5-(4-fluorobenzyl) | C10H11FN4 | Under investigation | |
| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)... | Thiazole-triazole hybrid, Cl/F substituents | C27H19ClF3N7S | Isostructural, triclinic (P̄1) | |
| 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)... | Thiazole-triazole hybrid, dual F substituents | C27H19F4N7S | Similar conformation, planar geometry | |
| 2-(4-Fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine | Fluorophenyl, methylamine side chain | C11H13FN4 | Potential CNS activity | |
| 4-[5-[(Rac)-1-(5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine | Chlorophenyl-isoxazole, ethoxy linker | C19H16ClN5O2 | Stress disorder treatment (veterinary) |
Key Observations :
- Chlorine substituents (e.g., in ) increase molecular weight and polarizability, influencing crystal packing .
- Crystallography : Isostructural compounds (e.g., ) exhibit triclinic symmetry (P̄1) with two independent molecules per asymmetric unit. Substituent halogen variations (Cl vs. F) minimally alter conformation but significantly affect intermolecular interactions (e.g., halogen bonding) .
Table 2: Pharmacological Comparisons
Key Findings :
- Antimicrobial triazoles () demonstrate that electron-withdrawing groups (e.g., fluorine) enhance antifungal potency. The target compound’s fluorobenzyl group may confer similar advantages .
Biological Activity
5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and the implications of this compound in various therapeutic areas.
The compound has a molecular formula of and a molecular weight of approximately 208.22 g/mol. Its structure includes a triazole ring that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 138417-35-3 |
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial activities. For instance, derivatives of 1,2,4-triazoles have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.25–2 μg/mL, showcasing their potential as effective antimicrobial agents .
Case Study:
In a study evaluating the antibacterial activity of triazole derivatives, one compound exhibited an MIC of 0.25 μg/mL against MRSA, significantly outperforming standard antibiotics such as vancomycin . This suggests that this compound may have similar or enhanced antimicrobial properties.
Antifungal Activity
The antifungal properties of triazole compounds are well-documented. The triazole ring acts by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Compounds in this class have been shown to be effective against a variety of fungal pathogens.
Research Findings:
A review highlighted that triazole derivatives can exhibit antifungal activity comparable to established antifungals like fluconazole . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can enhance antifungal potency.
Anticancer Potential
The anticancer activity of triazoles has gained attention in recent years. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines with minimal toxicity to normal cells.
Cytotoxicity Evaluation:
In a study involving various triazole derivatives, one compound demonstrated an IC50 value exceeding 100 µM against MDA-MB-231 breast cancer cells and PC3 prostate cancer cells, indicating low toxicity . This suggests that this compound could be further explored for its anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell wall synthesis in bacteria and ergosterol synthesis in fungi.
- Receptor Modulation : It may also interact with receptors involved in cell signaling pathways that regulate apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
